![molecular formula C11H20FNO4 B13268685 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13268685.png)
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a fluorine atom, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
2-{[(Tert-butoxy)carbonyl]amino}-pentanedioic acid: A Boc-protected glutamic acid derivative.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide (THIQ-4-CA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide
THIQ-4-CA is synthesized through various methods, primarily involving the reaction of homophthalic anhydride with amines. This reaction facilitates the formation of the tetrahydroisoquinoline core while allowing for the introduction of functional groups that can enhance biological activity. Recent studies have focused on synthesizing novel derivatives to explore their biological properties further .
Antiviral Properties
Recent research has highlighted the antiviral potential of THIQ-4-CA against human coronaviruses. In vitro studies demonstrated that certain derivatives of THIQ-4-CA exhibited significant antiviral activity against strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications to the THIQ structure can enhance its efficacy against viral infections .
Antimalarial Activity
THIQ-4-CA has shown promising results in combating malaria. Studies have indicated that this compound exhibits antiparasitic activity against Plasmodium falciparum, particularly against drug-resistant strains. The mechanism of action appears to involve interference with the parasite's metabolic pathways, leading to reduced viability and replication .
Antitumor Activity
The compound also demonstrates potential antitumor effects. Research indicates that THIQ-4-CA can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This property makes it a candidate for further development in cancer therapeutics .
Case Studies and Comparative Analysis
A comparative analysis was conducted to evaluate the biological activity of THIQ derivatives against established antiviral and antitumor agents. The results indicated that some THIQ derivatives possess comparable or superior efficacy compared to traditional drugs. For instance, a study comparing THIQ derivatives with chloroquine revealed similar mechanisms of action against SARS-CoV-2, suggesting a potential role in COVID-19 treatment strategies .
Data Table: Biological Activities of THIQ Derivatives
Properties
Molecular Formula |
C11H20FNO4 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
LSXIFNCSRDKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCF)C(=O)O |
Origin of Product |
United States |
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